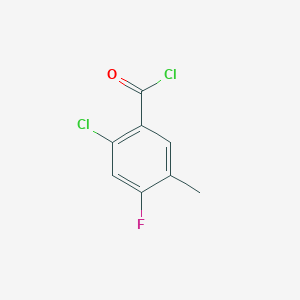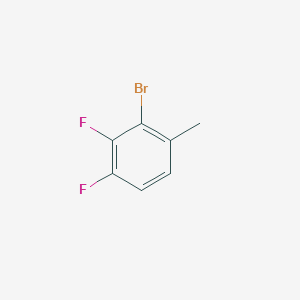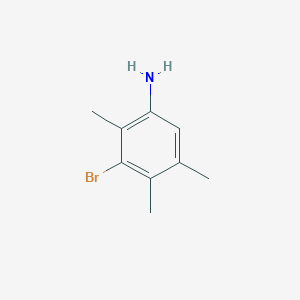
Bis(hexafluoroisopropyl) carbonate
Übersicht
Beschreibung
Bis(hexafluoroisopropyl) carbonate is a chemical compound with the molecular formula C7H2F12O3 and a molecular weight of 362.07 . It is also known by its CAS Number 18925-66-1 .
Chemical Reactions Analysis
While specific chemical reactions involving Bis(hexafluoroisopropyl) carbonate are not detailed in the search results, hexafluoroisopropanol, a related compound, has been noted for its unique properties in promoting a wide range of challenging chemical reactions .Wissenschaftliche Forschungsanwendungen
Non-Isocyanate Polyurethane Synthesis
Bis(hexafluoroisopropyl) carbonate and related bis(cyclic carbonates) play a crucial role in the synthesis of non-isocyanate polyurethanes (NIPUs). These compounds are formed through reactions with diamines, providing an alternative to conventional polyurethanes which typically require toxic phosgene or isocyanates. This method not only offers a safer and more environmentally friendly approach but also produces polyurethanes with significant molecular weights and narrow polydispersity indexes. The NIPUs exhibit desirable properties such as glass transition temperatures and good thermal stability (Sheng et al., 2015), (Chen et al., 2015), (Zhang et al., 2017).
Advanced Materials for Biomedical Applications
Bis(cyclic carbonate) derivatives, including those derived from bis(hexafluoroisopropyl) carbonate, have found extensive applications in the biomedical field. These compounds are integral in designing biodegradable polymers with tailored multi-functional properties. The polymers formed, such as polycarbonates, exhibit high drug loading capacities and excellent biocompatibility, making them suitable for various biomedical applications including drug and nucleic acid delivery (Ansari et al., 2021).
Flame Retardant Additives
Compounds like Bis(2,2,2-Trifluoroethyl) Ethylphosphonate, a variant of bis(hexafluoroisopropyl) carbonate, are utilized as flame retardant additives to improve the safety of materials, particularly in lithium-ion batteries. These additives significantly suppress the flammability of electrolytes, demonstrating their effectiveness in enhancing safety without negatively impacting the electrochemical performance of the batteries (Zhu et al., 2015).
Synthesis of Aromatic Condensation Polymers
In the field of polymer science, bis(hexafluoroisopropyl) carbonate and its derivatives contribute to the synthesis of aromatic polyethers and copolyethers. These polymers exhibit unique properties such as solubility in various organic solvents, formation of colorless and transparent films, and increased contact angles to water with higher fluorine content. Their applications extend to areas requiring specific optical and dielectric properties (Saegusa & Koizumi, 2005).
Electronics and Memory Devices
In electronic applications, functional polyimides containing hexafluoroisopropyl groups demonstrate nonvolatile memory behavior. These materials show promising characteristics such as electrical bistability and significant ON/OFF current ratios, making them suitable for memory devices in electronic applications. The molecular structures and charge transfer mechanisms in these polyimides contribute to their functionality (Tian et al., 2011).
Safety and Hazards
The safety data sheet for a related compound, hexafluoroisopropanol, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child . It is recommended to use personal protective equipment when handling this compound .
Zukünftige Richtungen
In terms of future directions, hexafluoroisopropyl carbamates, which are related to Bis(hexafluoroisopropyl) carbonate, have been synthesized and evaluated for inhibition of the endocannabinoid degrading enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) . This suggests potential future applications in the field of biochemistry .
Wirkmechanismus
Target of Action
Bis(hexafluoroisopropyl) carbonate primarily targets the endocannabinoid degrading enzymes, specifically fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) . These enzymes play a crucial role in the endocannabinoid system, which is widely distributed throughout the organism and consists of endocannabinoid receptors, their natural ligands (the endocannabinoids), and the enzymes responsible for endocannabinoid degradation .
Mode of Action
The compound interacts with its targets (FAAH and MAGL) by inhibiting their activity . The strength of the inhibitory effect is mainly due to the reactive hexafluoroisopropyl carbamate group . The synthesized derivatives of this compound with different spacers between the heteroaryl and the carbamate moiety were found to inhibit both enzymes . Some compounds were found to be selective MAGL inhibitors, while others resulted in dual inhibition of FAAH/MAGL .
Biochemical Pathways
The inhibition of FAAH and MAGL enzymes by Bis(hexafluoroisopropyl) carbonate affects the endocannabinoid system . This system involves the production of endocannabinoids from phospholipids on demand, which mediate diverse pharmacological effects . By inhibiting the degradation of endocannabinoids, the compound potentially enhances the effects mediated by these endocannabinoids.
Pharmacokinetics
Selected derivatives of the compound were tested for hydrolytic stability in aqueous solution, liver homogenate, and blood plasma, as well as for aqueous solubility and cell permeability . Some compounds showed properties such as water solubility and cell permeability that surpassed those of the known selective MAGL inhibitor ABX-1431 .
Result of Action
The molecular and cellular effects of Bis(hexafluoroisopropyl) carbonate’s action primarily involve the inhibition of FAAH and MAGL enzymes, leading to an increase in the levels of endocannabinoids . This could potentially enhance the pharmacological effects mediated by these endocannabinoids.
Action Environment
The compound’s hydrolytic stability in different environments (aqueous solution, liver homogenate, and blood plasma) was tested , suggesting that these factors could potentially influence its action and stability.
Eigenschaften
IUPAC Name |
bis(1,1,1,3,3,3-hexafluoropropan-2-yl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F12O3/c8-4(9,10)1(5(11,12)13)21-3(20)22-2(6(14,15)16)7(17,18)19/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYIKXVPERYUJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(hexafluoroisopropyl) carbonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



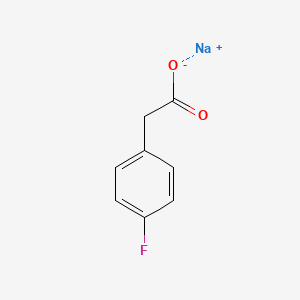

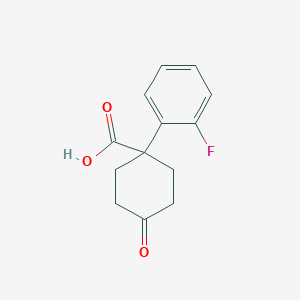

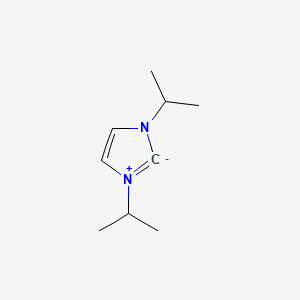
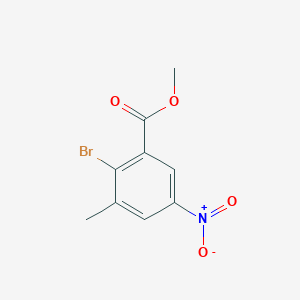
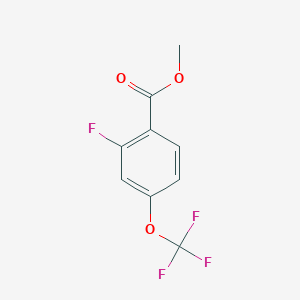
![3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3040266.png)
![3-[(R)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3040267.png)

